3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopentyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
The synthesis of 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the cyclopentyloxy group: This step often involves the reaction of the pyridine derivative with cyclopentanol in the presence of a suitable catalyst.
Introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This can be done using a Suzuki-Miyaura coupling reaction, where the pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or dioxaborolan groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as potential drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in treating various diseases.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of its substituents. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar compounds to 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other pyridine derivatives with different substituents. For example:
3-(Cyclopentyloxy)pyridine: Lacks the dioxaborolan group, which may result in different reactivity and applications.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Properties
IUPAC Name |
3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(11-18-10-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDQNCHUDZPCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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